molecular formula C21H21N3O3S B2742848 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide CAS No. 1324126-02-4

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2742848
CAS No.: 1324126-02-4
M. Wt: 395.48
InChI Key: KZSMXCDTPPPHNH-UHFFFAOYSA-N
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Description

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide is a novel synthetic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry. The thiazole ring is a common structural component in a wide range of bioactive molecules and approved drugs, known for its diverse pharmacological potential . This particular molecule is a carboxamide derivative that integrates a phenyl-substituted thiazole linked to a phenylacetamide moiety via a carboxamide bridge. Its structure suggests potential for various research applications. Thiazole-containing compounds have demonstrated significant biological activities in scientific literature, including anticancer , antimicrobial , and enzyme inhibitory effects . The presence of the thiazole ring contributes to these properties by allowing interactions with various biological targets. Researchers are investigating similar compounds for their potential as kinase inhibitors, modulators of G-protein-coupled receptors, and inducers of apoptosis. This product is intended for research purposes in chemical biology and drug discovery contexts. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-12-11-22-19(25)13-15-7-9-17(10-8-15)23-20(26)18-14-28-21(24-18)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSMXCDTPPPHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Thiazole Ring : Known for diverse biological activities, including anticancer and antimicrobial properties.
  • Carboxamide Group : Often associated with enhanced solubility and bioavailability.
  • Methoxyethyl Substituent : May influence pharmacokinetics and pharmacodynamics.

Anticancer Activity

  • Cell Line Studies :
    A series of studies have evaluated the cytotoxic effects of related thiazole derivatives against various cancer cell lines. For instance, compounds with similar structures demonstrated significant activity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines. The presence of a methoxy group at the 4-position was found to enhance activity against Caco-2 cells, while the 3-fluoro analog exhibited IC50 values less than 10 µg/mL across multiple cell lines .
    Cell LineCompoundIC50 (µg/mL)
    T47DMethoxy-substituted derivative<10
    Caco-2Methoxy-substituted derivative<10
    HT-29Methoxy-substituted derivative<10
  • Mechanism of Action :
    The anticancer activity is hypothesized to involve the activation of caspase pathways, leading to apoptosis in cancer cells. This mechanism has been observed in other thiazole derivatives, suggesting a similar pathway may be active in this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that related thiazole derivatives exhibited modest antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined, with some derivatives showing promising results comparable to standard antibiotics .

Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureusChloro-derivative32
Enterococcus faecalisChloro-derivative2

Case Studies

  • Synthesis and Evaluation :
    A study synthesized a series of phenylthiazole derivatives and assessed their biological activities. The results indicated that while some compounds showed significant cytotoxicity, none surpassed the efficacy of doxorubicin, a standard chemotherapeutic agent. Modifications to the thiazole ring structure were suggested for improving potency .
  • In Vivo Studies :
    Although in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound.

Scientific Research Applications

1. Anticancer Properties

Research has indicated that compounds similar to N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide exhibit significant anticancer activity. The following table summarizes key findings from studies evaluating its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
Prostate Cancer0.5 - 1.0
Melanoma1.0 - 1.5
Non-Small Cell Lung Cancer3.0 - 5.0
Leukemia0.1 - 0.3

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxy Group : The presence of methoxy groups has been associated with enhanced cytotoxicity against cancer cells.
  • Thiazole Ring : Modifications to the thiazole ring can significantly affect the compound's potency and selectivity towards cancer cells.

Case Studies

Several case studies have documented the effectiveness of this compound in different therapeutic contexts:

Study on Prostate Cancer Cells : A study demonstrated that this compound effectively inhibited prostate cancer cell proliferation through apoptosis induction.

Melanoma Inhibition : Another study highlighted its ability to reduce melanoma tumor growth in vivo, suggesting a promising avenue for treatment strategies involving this compound.

Comparison with Similar Compounds

2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a)

  • Structure : Features a 4,5-dihydrothiazole core with 3,4,5-trimethoxyphenyl and phenyl substituents.
  • Synthesis : Prepared via EDCI/HOBt coupling (98.7% yield, m.p. 121–122°C) .

BAY 57-1293 (Pritelivir)

  • Structure : Contains a sulfamoyl-thiazole core with pyridinyl and methyl groups.
  • Key Differences : The sulfamoyl group enhances hydrogen-bonding capacity, while the pyridinyl moiety may improve target specificity.
  • Activity : A potent antiviral agent targeting herpes simplex virus (HSV) helicase-primase, demonstrating the therapeutic versatility of thiazole carboxamides .

2-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-(2-oxo-2-(phenylamino)ethyl)oxazole-4-carboxamide (4l)

  • Structure : Oxazole-based carboxamide with chlorophenyl and benzyloxy substituents.
  • Synthesis : 50% yield after flash chromatography; characterized by $^1$H/$^13$C NMR and MS .
  • Activity: Selective inhibition of monoamine oxidase B (MAO-B), highlighting how heterocycle choice modulates target engagement .

Anticancer Activity

  • Compound 7b (Hydrazinecarbothioamide derivative): Exhibited potent activity against HepG-2 hepatocellular carcinoma (IC$_{50}$ = 1.61 ± 1.92 μg/mL). The thioamide group may enhance metal chelation or redox modulation .
  • Compound 11 (Thiazole-hydrazone hybrid) : IC$_{50}$ = 1.98 ± 1.22 μg/mL, suggesting that conjugated systems improve cytotoxicity .

Antiviral Activity

  • BAY 57-1293: Demonstrates nanomolar efficacy against HSV, attributed to the sulfamoyl group’s interaction with viral enzymes .
  • ASP2151 (Amenamevir) : A thiazole-based oxadiazole derivative with anti-herpes activity, emphasizing the importance of heterocyclic diversity .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents Melting Point (°C) Yield (%) IC$_{50}$ (μg/mL) Target
Target Compound 2-Methoxyethyl, phenyl Not reported Not reported Not reported Not reported
4a () 3,4,5-Trimethoxyphenyl 121–122 98.7 Not reported Anticancer
7b () Hydrazinecarbothioamide Not reported Not reported 1.61 HepG-2 carcinoma
BAY 57-1293 () Sulfamoyl, pyridinyl Not reported Not reported Not reported HSV

Key Observations :

  • Substituent Effects : Methoxyethyl groups (target compound) likely improve aqueous solubility compared to trimethoxyphenyl (4a) or sulfamoyl (BAY 57-1293) groups.
  • Heterocycle Impact : Thiazole derivatives generally show broader anticancer activity, while oxazoles (e.g., 4l) may favor CNS targets like MAO-B .

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